molecular formula C10H17BrFNO2 B13061840 tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B13061840
M. Wt: 282.15 g/mol
InChI Key: JYLQTSMQJJFJIY-SFYZADRCSA-N
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Description

tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a pyrrolidine derivative, which is then functionalized with bromomethyl and fluorine groups under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and acids or bases for esterification and hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrrolidine derivatives, while hydrolysis of the tert-butyl ester group results in the corresponding carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine

In biology and medicine, this compound may be used in the design and synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features can be exploited to interact with specific biological targets, making it a useful tool in drug discovery and development .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and fluorine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17BrFNO2

Molecular Weight

282.15 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

JYLQTSMQJJFJIY-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)F

Origin of Product

United States

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